molecular formula C4H8N8O2 B14203433 1,4-Dihydro-1,2,4,5-tetrazine-3,6-dicarbohydrazide CAS No. 832112-59-1

1,4-Dihydro-1,2,4,5-tetrazine-3,6-dicarbohydrazide

Cat. No.: B14203433
CAS No.: 832112-59-1
M. Wt: 200.16 g/mol
InChI Key: WILNQPQTNDVDNA-UHFFFAOYSA-N
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Description

1,4-Dihydro-1,2,4,5-tetrazine-3,6-dicarbohydrazide is a chemical compound with the molecular formula C4H8N8O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dihydro-1,2,4,5-tetrazine-3,6-dicarbohydrazide typically involves the reaction of 1,2,4,5-tetrazine-3,6-dicarboxylic acid with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

C4H4N4O4+2N2H4C4H8N8O2+2H2O\text{C4H4N4O4} + 2 \text{N2H4} \rightarrow \text{C4H8N8O2} + 2 \text{H2O} C4H4N4O4+2N2H4→C4H8N8O2+2H2O

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and involves the use of industrial-grade reagents and equipment .

Chemical Reactions Analysis

Types of Reactions

1,4-Dihydro-1,2,4,5-tetrazine-3,6-dicarbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1,2,4,5-tetrazine-3,6-dicarboxylic acid.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as nitric acid, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products

The major products formed from these reactions include 1,2,4,5-tetrazine-3,6-dicarboxylic acid, hydrazine derivatives, and substituted tetrazine compounds .

Mechanism of Action

The mechanism of action of 1,4-Dihydro-1,2,4,5-tetrazine-3,6-dicarbohydrazide involves its interaction with molecular targets through various pathways. In biological systems, it can act as a prodrug that releases active species upon metabolic activation. The compound’s high nitrogen content and ability to undergo redox reactions make it a versatile agent in various applications .

Comparison with Similar Compounds

Similar Compounds

    1,2,4,5-Tetrazine-3,6-dicarboxylic acid: A closely related compound with similar chemical properties but different applications.

    3,6-Diamino-1,2,4,5-tetrazine: Another tetrazine derivative with applications in energetic materials.

    3,6-Dihydroxy-1,2,4,5-tetrazine: Known for its use in organic synthesis and materials science.

Uniqueness

1,4-Dihydro-1,2,4,5-tetrazine-3,6-dicarbohydrazide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its high nitrogen content and ability to form stable complexes with various metals make it a valuable compound in both research and industrial settings .

Properties

CAS No.

832112-59-1

Molecular Formula

C4H8N8O2

Molecular Weight

200.16 g/mol

IUPAC Name

1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarbohydrazide

InChI

InChI=1S/C4H8N8O2/c5-7-3(13)1-9-11-2(12-10-1)4(14)8-6/h5-6H2,(H,7,13)(H,8,14)(H,9,10)(H,11,12)

InChI Key

WILNQPQTNDVDNA-UHFFFAOYSA-N

Canonical SMILES

C1(=NNC(=NN1)C(=O)NN)C(=O)NN

Origin of Product

United States

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